(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a useful research compound. Its molecular formula is C24H18N4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound 16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one is 442.10996162 g/mol and the complexity rating of the compound is 891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclopropanation Processes
The compound has been studied in the context of cyclopropanation processes. A research by Szakonyi et al. (2002) described the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, resulting in a derivative which was subjected to different cyclopropanation processes. This study highlights the chemical transformations possible with compounds containing quinoline derivatives, similar to the compound (Szakonyi et al., 2002).
Synthesis of Labeled HIV Inhibitors
Another application involves the synthesis of labeled compounds for HIV research. Latli et al. (2009) synthesized compounds labeled with carbon-14 and carbon-13, which were potent HIV non-nucleoside reverse transcriptase inhibitors. The methods and insights from this research could be relevant for the synthesis and labeling of the specified compound for biomedical research (Latli et al., 2009).
Development of Fused Tetracyclic Hydantoin Derivatives
Velikorodov et al. (2015) focused on synthesizing new spiro compounds from 11H-indeno[1,2-b]quinoxalin-2-one, resulting in various derivatives, including fused tetracyclic hydantoin derivatives. This indicates the potential for developing novel heterocyclic systems, which could be relevant for the study of the specified compound (Velikorodov et al., 2015).
Ring-Chain Tautomerism Studies
Research on ring-chain tautomerism in indoline derivatives by Kawasaki et al. (1987) sheds light on the spectral and chemical properties of compounds that can exist in multiple tautomeric forms. This research is pertinent for understanding the structural dynamics of complex compounds like the one specified (Kawasaki et al., 1987).
Antibacterial Agents Synthesis
Ali et al. (2020) conducted a study on the chiral resolution of stereomers and simulation studies of newly synthesized antibacterial agents. Their focus on synthesizing compounds with potential antibacterial properties could be relevant for exploring similar applications of the specified compound (Ali et al., 2020).
[4 + 2]-Cycloaddition Studies
Stepanova and Maslivets (2015) researched the [4 + 2]-cycloaddition of butyl vinyl ether to certain triketones, leading to the formation of complex heterocyclic systems. Such cycloaddition reactions are crucial for the synthesis of intricate molecular structures like the compound (Stepanova & Maslivets, 2015).
Synthesis of Novel Tetracyclic Ring Systems
Research by Mekheimer (2001) on the synthesis of new tetracyclic ring systems, specifically hexaazaaceanthrylenes and pentaazabenzo[a]-fluorenes, is relevant for understanding the synthetic pathways and chemical properties of complex tetracyclic compounds similar to the one (Mekheimer, 2001).
Oxygen-Bridged Heterocyclic Derivatives
Svetlik et al. (1989) explored the cyclocondensation of certain ketones with aminothiophenol and o-phenylenediamine, leading to the synthesis of oxygen-bridged heterocyclic derivatives. This type of synthesis could be applicable for derivatives of the specified compound (Svetlik et al., 1989).
Biological Activities of Quinoxaline
Sharma et al. (2021) provided an overview of quinoxaline's biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This is significant for understanding the bioactivity potential of compounds containing quinoxaline moieties, like the one specified (Sharma et al., 2021).
Eigenschaften
IUPAC Name |
(13Z)-16-acetyl-9-methyl-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-13(29)20-21-15-7-3-6-10-18(15)31-24(20,2)27-23-28(21)22(30)19(32-23)11-14-12-25-16-8-4-5-9-17(16)26-14/h3-12,20-21H,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWQDWQPNZWEW-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=NC6=CC=CC=C6N=C5)S4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/S4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.